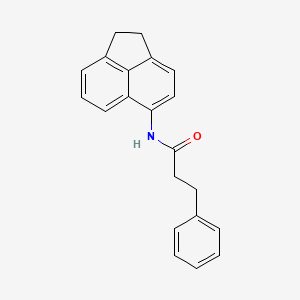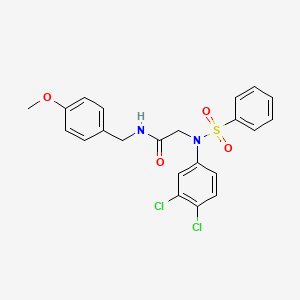
N-(1,2-dihydro-5-acenaphthylenyl)-3-phenylpropanamide
Descripción general
Descripción
N-(1,2-dihydro-5-acenaphthylenyl)-3-phenylpropanamide, commonly known as DAPPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DAPPA is a member of the acenaphthene family of compounds and has been shown to have potent anti-inflammatory and analgesic properties. In
Aplicaciones Científicas De Investigación
DAPPA has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. DAPPA has also been investigated for its potential use in the treatment of neuropathic pain, cancer, and neurodegenerative diseases.
Mecanismo De Acción
The exact mechanism of action of DAPPA is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. DAPPA has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a critical role in inflammation and immune responses.
Biochemical and Physiological Effects:
DAPPA has been shown to have potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease. In addition, DAPPA has been shown to have anti-tumor effects in cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DAPPA is its potent anti-inflammatory and analgesic effects. This makes it an ideal candidate for the treatment of inflammatory and pain-related conditions. However, one of the limitations of DAPPA is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of DAPPA. One area of research is the development of more efficient synthesis methods to produce DAPPA in larger quantities. Another area of research is the investigation of DAPPA's potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, the development of DAPPA analogs with improved solubility and potency could lead to the development of more effective therapeutics for a range of conditions.
In conclusion, DAPPA is a synthetic compound with potent anti-inflammatory and analgesic effects. It has potential therapeutic applications in the treatment of a range of conditions, including neuropathic pain, cancer, and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of DAPPA and to develop more efficient synthesis methods and improved analogs.
Propiedades
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c23-20(14-9-15-5-2-1-3-6-15)22-19-13-12-17-11-10-16-7-4-8-18(19)21(16)17/h1-8,12-13H,9-11,14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBXVCIOJTWABC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-formylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4739471.png)
![ethyl 3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4739477.png)
![methyl 1-cyclopropyl-7-(2,4-dichlorophenyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4739478.png)
![N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4739482.png)
![2-[4-allyl-5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4739495.png)
![2-[1-(4-ethoxybenzyl)-4-(1H-indol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B4739509.png)
![2-chloro-N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B4739529.png)
![3-(3-fluoro-4-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4739539.png)
![1-[2-(4-fluorophenoxy)butanoyl]-4-phenylpiperazine](/img/structure/B4739540.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-methylphenyl)thiourea](/img/structure/B4739542.png)
![ethyl 4-{[(2-{[(4-methylbenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}benzoate](/img/structure/B4739544.png)
![1-(1-methyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B4739558.png)
![N-(3,4-dimethylphenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B4739560.png)
